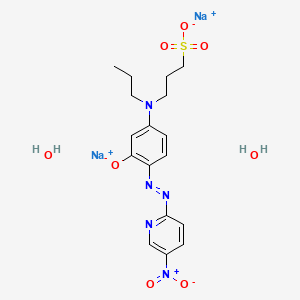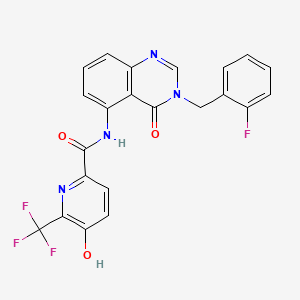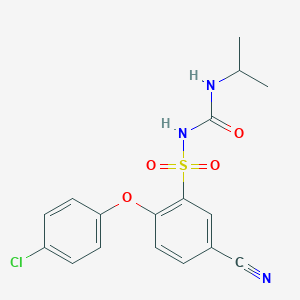
TP receptor antagonist-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
TP receptor antagonist-1 is a compound that serves as an antagonist for the thromboxane A2 receptor. This receptor is involved in various biological processes, including platelet aggregation and vasoconstriction. This compound is primarily used in the research of cardiovascular diseases due to its ability to inhibit the effects of thromboxane A2 on platelets and other cells .
Métodos De Preparación
The synthesis of TP receptor antagonist-1 involves several steps. One common method includes the preparation of a solution by mixing dimethyl sulfoxide (DMSO), polyethylene glycol 300 (PEG300), and Tween 80, followed by the addition of deionized water . This method ensures the compound is well-dissolved and ready for use in various applications. Industrial production methods may vary, but they generally follow similar principles to ensure the compound’s purity and effectiveness.
Análisis De Reacciones Químicas
TP receptor antagonist-1 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives of the compound, while substitution reactions can result in the formation of different analogs .
Aplicaciones Científicas De Investigación
TP receptor antagonist-1 has a wide range of scientific research applications. In chemistry, it is used to study the mechanisms of thromboxane A2 receptor inhibition and its effects on various biological processes. In biology, it is utilized to investigate the role of thromboxane A2 in platelet aggregation and vasoconstriction. In medicine, this compound is explored for its potential therapeutic applications in treating cardiovascular diseases, such as atherosclerosis and stroke . Additionally, it has industrial applications in the development of new drugs and therapeutic agents .
Mecanismo De Acción
The mechanism of action of TP receptor antagonist-1 involves its binding to the thromboxane A2 receptor, thereby inhibiting the receptor’s activation by thromboxane A2 and other ligands. This inhibition prevents platelet aggregation and vasoconstriction, which are critical processes in the development of cardiovascular diseases . The molecular targets of this compound include the thromboxane A2 receptor and other related receptors involved in platelet activation and vascular function .
Comparación Con Compuestos Similares
TP receptor antagonist-1 is unique compared to other similar compounds due to its specific binding affinity and inhibitory effects on the thromboxane A2 receptor. Similar compounds include ridogrel, picotamide, and terutroban, which also act as thromboxane receptor antagonists but may have different binding affinities and mechanisms of action . This compound stands out for its effectiveness in inhibiting thromboxane A2-induced platelet aggregation and vasoconstriction, making it a valuable tool in cardiovascular research .
Propiedades
Fórmula molecular |
C17H16ClN3O4S |
|---|---|
Peso molecular |
393.8 g/mol |
Nombre IUPAC |
1-[2-(4-chlorophenoxy)-5-cyanophenyl]sulfonyl-3-propan-2-ylurea |
InChI |
InChI=1S/C17H16ClN3O4S/c1-11(2)20-17(22)21-26(23,24)16-9-12(10-19)3-8-15(16)25-14-6-4-13(18)5-7-14/h3-9,11H,1-2H3,(H2,20,21,22) |
Clave InChI |
ACKOXVMZLWNATE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NC(=O)NS(=O)(=O)C1=C(C=CC(=C1)C#N)OC2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![10-[5,9-dimethyl-10-[[1-(6-morpholin-4-ylhexyl)triazol-4-yl]methoxymethyl]-3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-5,9-dimethyl-7,7-dioxo-3,7λ6,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene-4-carbonitrile](/img/structure/B12386887.png)
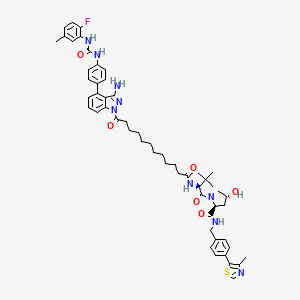
![2-[(1R,3R)-4-methyl-3-[[(2S,3S)-3-methyl-2-[[(2R)-1-methylpiperidine-2-carbonyl]amino]pentanoyl]-propylamino]-1-propoxypentyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B12386905.png)
![3-[[di(propan-2-yl)amino]-[3-[2-[(1E,3E,5E)-5-[1-[3-[(4-methoxyphenyl)-diphenylmethoxy]propyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]propoxy]phosphanyl]oxypropanenitrile;chloride](/img/structure/B12386906.png)
![sodium;(2E)-1-(5-carboxypentyl)-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)prop-2-enylidene]indole-5-sulfonate](/img/structure/B12386912.png)
![(E)-1-[4-(2-amino-1,3-benzothiazole-6-carbonyl)piperazin-1-yl]-3-(4-bromophenyl)prop-2-en-1-one](/img/structure/B12386918.png)
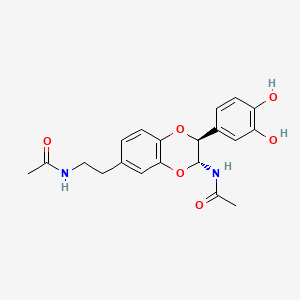
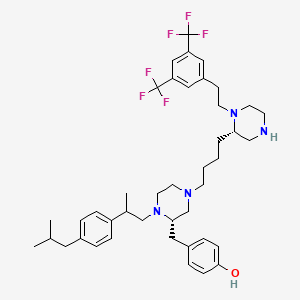
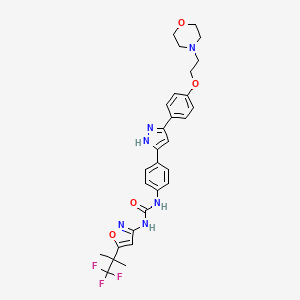
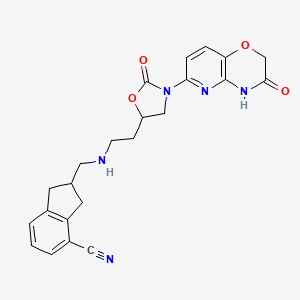

![6-(2-chlorophenyl)-N-(2-pyridin-2-ylethyl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B12386964.png)
